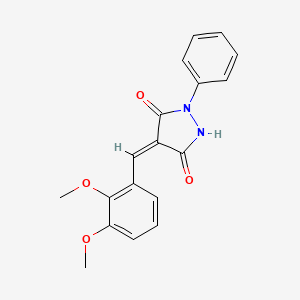

4-(2,3-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"4-(2,3-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione" belongs to a class of compounds known for their diverse chemical and physical properties, which make them of interest in various fields of chemistry and material science. This compound, like its analogs, exhibits unique characteristics due to its molecular structure, which includes a pyrazolidinedione ring system substituted with a dimethoxybenzylidene and a phenyl group.

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of dimethoxybenzaldehyde with appropriate amino compounds in the presence of a catalyst such as acetic acid, yielding the target compound in good yield. For example, the synthesis of related compounds has been reported with yields of up to 80% (Nayak & Poojary, 2019).

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized using various spectroscopic techniques such as FT-IR, 1H, and 13C-NMR spectroscopy, as well as X-ray crystallography. These studies reveal the presence of specific functional groups and the overall geometry of the molecule (Sun et al., 2007).

Chemical Reactions and Properties

Compounds with a pyrazolidinedione core are known to participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, which contribute to their chemical stability and reactivity. For instance, the crystal structure analysis of related compounds has shown intermolecular O-H…O hydrogen bonds forming a zigzag 1D chain (Sun et al., 2007).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to 4-(2,3-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione have been extensively studied. These compounds are typically synthesized via condensation reactions, utilizing specific benzaldehydes and pyrazolone derivatives under controlled conditions to achieve high yields and purity. The characterization of these compounds involves advanced spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, which provide detailed insights into their molecular structure and properties (Nayak & Poojary, 2019).

Biological Activities

Research into the biological activities of derivatives of 4-(2,3-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has unveiled potential antimicrobial and antitumor properties. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, demonstrating significant antimicrobial activity in some cases. Furthermore, their interaction with biological targets, such as enzymes and receptors, has been investigated through computational docking studies, providing insights into their mechanism of action and potential as therapeutic agents (El‐Borai et al., 2013).

Material Science Applications

The compound and its related derivatives have also found applications in material science, particularly in the development of novel organic semiconductors and photoluminescent materials. These applications leverage the unique optical and electronic properties of the compound, such as its ability to undergo photo-induced electron transfer and its potential for tunable emission properties. This makes it a candidate for use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices (Alam et al., 2015).

Corrosion Inhibition

Another interesting application of 4-(2,3-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione derivatives is in the field of corrosion inhibition. These compounds have been studied for their ability to protect metals from corrosion, particularly in acidic environments. Their effectiveness as corrosion inhibitors is attributed to their strong adsorption onto metal surfaces, forming a protective layer that significantly reduces the rate of corrosion. This property is of great importance in industries where metal longevity and integrity are critical (Al-amiery et al., 2014).

Future Directions

properties

IUPAC Name |

(4E)-4-[(2,3-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-15-10-6-7-12(16(15)24-2)11-14-17(21)19-20(18(14)22)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,21)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKFXJGSUZEMRR-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-4-(2,3-dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)

![N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503131.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)

![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)

![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5503200.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)

![2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)